molecular formula C18H12BrCl2NOS2 B2856867 N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide CAS No. 251097-43-5

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

Cat. No.: B2856867
CAS No.: 251097-43-5
M. Wt: 473.22
InChI Key: KKURXYOKEDDSTE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide is a potent and cell-permeable inhibitor of the Src family kinases (SFKs), demonstrating high selectivity for Fgr and Hck. This targeted activity makes it a critical pharmacological tool for investigating SFK signaling pathways, particularly in the context of immune cell function and inflammatory diseases. Research utilizing this compound has been instrumental in elucidating the role of Fgr in Fcγ receptor-mediated oxidative burst and pro-inflammatory cytokine production in macrophages . Its specificity helps researchers dissect the distinct functions of Hck and Fgr from other SFK members in various cellular processes. Furthermore, its application extends to the study of hematopoietic cell signaling and the investigation of kinase-driven mechanisms in certain cancer models, providing a valuable means to probe novel therapeutic targets.

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2NOS2/c19-11-4-6-12(7-5-11)22-18(23)17-16(8-9-24-17)25-10-13-14(20)2-1-3-15(13)21/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKURXYOKEDDSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiophene ring: Starting with a thiophene derivative, the carboxamide group is introduced through an amide coupling reaction.

    Introduction of the bromophenyl group: The bromophenyl group is attached via a nucleophilic substitution reaction.

    Attachment of the dichlorobenzylsulfanyl group: This step involves the formation of a sulfanyl linkage between the thiophene ring and the dichlorobenzyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R (Aryl) Sulfanyl Substituent Molecular Weight (g/mol) Purity Reference
Target Compound 4-Bromophenyl 2,6-Dichlorobenzyl ~473.25* Not Reported
3-[(2,6-Dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide 4-Fluorophenyl 2,6-Dichlorobenzyl 412.33 >90%
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]thiophene-2-carboxamide 4-Chlorophenyl 4-Chlorophenylmethyl ~412.38† Not Reported

*Calculated based on fluorophenyl analogue (C18H12Cl2BrNOS2). †Calculated for C18H15Cl2NO2S2.

Key Observations :

  • Substituent Effects : The target compound’s 4-bromophenyl group increases molecular weight by ~61 g/mol compared to the fluorophenyl analogue . Bromine’s larger atomic radius and higher hydrophobicity may enhance membrane permeability but reduce solubility.
  • Sulfanyl Group Variations : The 2,6-dichlorobenzyl group in the target compound introduces greater steric hindrance compared to the 4-chlorophenylmethyl group in the chlorophenyl analogue . This could influence binding affinity in enzyme-targeted applications.

Physicochemical Properties

  • Solubility : The fluorophenyl analogue’s lower molecular weight (412.33 g/mol) may confer better aqueous solubility compared to the bromophenyl derivative. Chlorine/bromine substituents typically reduce solubility due to increased hydrophobicity.

Q & A

Basic: What are the recommended synthetic routes for N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide?

Answer:
The synthesis typically involves multi-step protocols, including sulfanyl group introduction via nucleophilic substitution and carboxamide coupling. For example, describes a similar compound synthesized using a benzylsulfanyl intermediate, followed by HPLC purification to isolate isomers. Key steps include:

  • Thiophene core functionalization with 2,6-dichlorobenzylsulfanyl groups via thiourea intermediates.
  • Carboxamide coupling using N-(4-bromophenyl)amine under anhydrous conditions.
  • Purification via reverse-phase HPLC to resolve diastereomers (e.g., isomers eluting at 20.38 and 21.40 minutes) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Structural elucidation requires:

  • 1H/13C-NMR : To confirm hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiophene-S-CH2 at δ 4.1–4.5 ppm) .
  • HPLC : To monitor purity and resolve stereoisomers, as demonstrated in with retention times of 14.99–21.40 minutes .
  • ESI-MS : For molecular weight validation (e.g., [M+H]+ at m/z 1267.7) .

Advanced: How can researchers address isomerism challenges during synthesis?

Answer:
Isomerism, particularly diastereomer formation, can be mitigated using:

  • Chiral chromatography : As in , where HPLC resolved (R)- and (S)-isomers .
  • Stereoselective synthesis : Employing chiral auxiliaries or catalysts to favor one isomer.
  • Dynamic NMR : To study rotational barriers in sulfanyl-thiophene linkages and optimize reaction conditions .

Advanced: How should contradictions in biological activity data for structurally related compounds be resolved?

Answer:
Contradictions often arise from subtle structural variations. Methodological approaches include:

  • Systematic substitution studies : For example, shows that replacing a chlorine atom with bromine in the benzyl group alters antagonistic potency against olfactory receptors .
  • Dose-response assays : Quantify IC50 shifts (e.g., reports p<0.001 significance in IC50 differences via F-tests) .
  • Computational docking : To identify steric/electronic effects on receptor binding .

Advanced: What computational strategies predict receptor interactions for this compound?

Answer:

  • Molecular docking (e.g., AutoDock Vina) : Model interactions with target receptors (e.g., insect Orco subunits). highlights non-competitive antagonism via allosteric binding pockets .
  • MD simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., 2,6-dichloro vs. 4-bromo) with bioactivity .

Advanced: How can metabolic stability and degradation pathways be analyzed?

Answer:

  • High-resolution LC-MS/MS : Identify metabolites using exact mass (e.g., lists metabolites with m/z 274.031683) .
  • In vitro microsomal assays : Monitor sulfanyl oxidation or thiophene ring cleavage.
  • Isotopic labeling : Track metabolic intermediates (e.g., 34S-labeled sulfanyl groups) .

Advanced: What structure-activity relationship (SAR) insights guide potency optimization?

Answer:
Key SAR findings from and related studies:

  • Halogen positioning : 2,6-Dichloro substitution enhances Orco antagonism vs. 3,4-dichloro .
  • Sulfanyl vs. sulfonyl : Sulfanyl groups improve volatility (VP = 0.003 mmHg) for airborne applications .
  • Thiophene modifications : Methylation at the 5-position reduces metabolic clearance .

Advanced: What mechanisms underlie its non-competitive antagonism in biological systems?

Answer:
proposes allosteric inhibition via:

  • Binding to Orco subunit cavities : Disrupting odorant-induced conformational changes .
  • Hydrophobic interactions : Stabilized by 2,6-dichlorobenzyl groups in the binding pocket.
  • Functional assays : Electrophysiology (e.g., Xenopus oocyte recordings) confirm reduced odorant response amplitudes .

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